3-oxo-N-phenylpentanamide
Description
3-Oxo-N-phenylpentanamide (IUPAC name: 3-oxopentanoic acid phenylamide) is an organic compound characterized by a five-carbon acyl chain with a ketone group at the third position and a phenyl-substituted amide group. Its molecular formula is C₁₁H₁₃NO₂ (molecular weight: 191.23 g/mol) . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and polyamide polymers. Its structural features, including the ketone and amide functionalities, confer reactivity in condensation and cyclization reactions.
Properties
IUPAC Name |
3-oxo-N-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-10(13)8-11(14)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLVMRQQYHNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-N-phenylpentanamide typically involves the amidation reaction of pentanoic acid derivatives with aniline. One common method includes the reaction of isobutyryl acetate with aniline under the action of an organic base catalyst. The reaction proceeds by removing the alcohol generated by evaporation, resulting in high-purity this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through continuous flow synthesis technology. This method allows for high yields and efficient production within a short residence time .
Chemical Reactions Analysis
Types of Reactions: 3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-oxo-N-phenylpentanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is utilized in the production of materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
3-Oxo-N-phenylbutanamide (Acetoacetanilide)
- Structure : Shorter acyl chain (4 carbons) with a ketone at position 3 and phenylamide group.
- Molecular Formula: C₁₀H₁₁NO₂ (MW: 177.20 g/mol) .
- Key Differences: Reduced lipophilicity compared to the pentanamide derivative due to the shorter chain. Higher solubility in polar solvents (e.g., ethanol).
- Applications : Widely used as a precursor in dye synthesis (azo dyes) and pharmaceuticals .
Data Table: Comparison of Acyl Chain Derivatives
4-Methyl-3-oxo-N-phenylpentanamide
- Structure : Methyl substituent at the fourth carbon of the pentanamide chain.
- Molecular Formula: C₁₂H₁₅NO₂ (MW: 205.25 g/mol) .
- Enhanced thermal stability in polymer applications compared to the unsubstituted analog .
- Synthesis: Prepared via condensation of 4-methyl-3-oxopentanoic acid with aniline .
3-Oxo-N-(4-phenylbutan-2-yl)butanamide
- Structure : Branched substituent on nitrogen (4-phenylbutan-2-yl group).
- Molecular Formula: C₁₄H₁₉NO₂ (MW: 233.31 g/mol) .
- Key Differences :
- Branched alkyl chain enhances lipophilicity, favoring membrane permeability in drug design.
- Reduced crystallinity compared to linear analogs.
N,N'-Phenylenebis[3-oxobutanamide]
3-Oxo-N-phenyl-2-(phenylazo)butanamide
Biological Activity
3-Oxo-N-phenylpentanamide, with the molecular formula C₁₁H₁₃NO₂, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its ketone and amide functionalities, which contribute to its reactivity and interactions with biological systems.
- Molecular Formula : C₁₁H₁₃NO₂
- Molecular Weight : 191.23 g/mol
- Melting Point : 85-87°C
Synthesis
The synthesis of this compound typically involves the amidation of pentanoic acid derivatives with aniline. A common method includes the reaction of isobutyryl acetate with aniline in the presence of an organic base catalyst. Continuous flow synthesis methods have also been developed to enhance yield and efficiency.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity. Its structure allows it to interact with microbial membranes or inhibit essential enzymes, although specific mechanisms remain to be fully elucidated.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX), which are crucial in inflammatory pathways.
Lipid Regulation
This compound serves as a precursor in the synthesis of pharmaceutical agents aimed at regulating blood lipid levels. Its derivatives have shown potential as antihyperlipidemic agents, suggesting a role in managing cholesterol levels .
The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. These may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism or inflammatory processes.
- Receptor Interaction : It could also bind to receptors that modulate cellular responses to inflammation and lipid accumulation .
Case Studies and Research Findings
A variety of studies have investigated the biological activity of this compound and its derivatives:
-
Antimicrobial Activity Study :
- A study assessed the antimicrobial efficacy of various amides, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
-
Anti-inflammatory Mechanism :
- Research involving cell cultures demonstrated that treatment with this compound reduced the production of inflammatory markers such as TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.
-
Lipid Regulation Research :
- A pharmacological study examined the impact of this compound on lipid profiles in hyperlipidemic animal models, revealing a decrease in total cholesterol and LDL levels post-treatment.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Methyl-3-oxo-N-phenylpentanamide | C₁₂H₁₅NO₂ | Methyl group addition | Potential anti-inflammatory |
| 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide | C₁₉H₁₉FNO₂ | Fluorine substitution | Enhanced lipophilicity; potential antihyperlipidemic |
| N-(4-Methylphenyl)-2-(phenylmethylene)acetamide | C₁₅H₁₅NO₂ | Different acetamide structure | Potential biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
